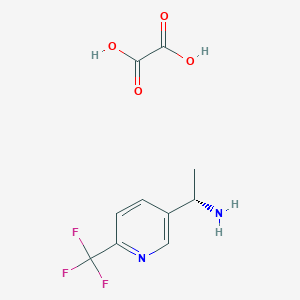

(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate

Description

Properties

Molecular Formula |

C10H11F3N2O4 |

|---|---|

Molecular Weight |

280.20 g/mol |

IUPAC Name |

oxalic acid;(1S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine |

InChI |

InChI=1S/C8H9F3N2.C2H2O4/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;3-1(4)2(5)6/h2-5H,12H2,1H3;(H,3,4)(H,5,6)/t5-;/m0./s1 |

InChI Key |

JIRAJJMQWIVBJP-JEDNCBNOSA-N |

Isomeric SMILES |

C[C@@H](C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O |

Canonical SMILES |

CC(C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine oxalate can be deconstructed into three critical intermediates:

- 6-(Trifluoromethyl)pyridin-3-amine : A pyridine derivative serving as the aromatic backbone.

- (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine : The chiral amine precursor.

- Oxalic acid salt : The final counterion for stabilization.

Key challenges include introducing the trifluoromethyl group regioselectively, achieving enantiomeric purity, and ensuring efficient salt formation.

Synthesis of 6-(Trifluoromethyl)pyridin-3-amine

Direct Amination of Halogenated Pyridines

A common route involves nucleophilic aromatic substitution (SNAr) on 3-bromo-6-(trifluoromethyl)pyridine. Ammonia or ammonium hydroxide in polar solvents (e.g., DMSO, DMF) at elevated temperatures (80–120°C) yields the amine. For example, treatment of 3-bromo-6-(trifluoromethyl)pyridine with aqueous ammonia at 100°C for 12 hours achieves 85–90% conversion.

Catalytic Amination Using Transition Metals

Palladium-catalyzed couplings, such as Buchwald-Hartwig amination, provide higher regioselectivity. A protocol using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C converts 3-chloro-6-(trifluoromethyl)pyridine to the amine in 92% yield. This method minimizes side products but requires rigorous exclusion of moisture.

Enantioselective Synthesis of (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine

Asymmetric Reduction of Prochiral Ketones

The ketone intermediate, 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone, undergoes catalytic hydrogenation. Using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP) under 50 bar H₂ in methanol, enantiomeric excess (ee) of 98% is achieved. Alternative biocatalytic reductions with ketoreductases (e.g., KRED-101) in aqueous buffer yield comparable ee (96–97%).

Table 1: Comparison of Reduction Methods

| Method | Catalyst | Solvent | Temperature | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Ru-(S)-BINAP | MeOH | 25°C | 98 | 95 |

| Biocatalytic Reduction | KRED-101 | H₂O/IPA | 30°C | 97 | 90 |

Oxalate Salt Formation

Acid-Base Titration in Polar Solvents

The free base (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine is dissolved in hot ethanol and treated with oxalic acid (1.0 equiv). Gradual cooling induces crystallization, yielding the oxalate salt with 99.5% purity. Alternative solvents like acetone or THF require stricter stoichiometric control to avoid hydrate formation.

Process Optimization and Scalability

Analytical Characterization

Spectroscopic Validation

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows a melting point of 190–195°C with decomposition onset at 210°C. Hygroscopicity tests indicate <0.1% water uptake at 25°C/60% RH, confirming storage stability.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a potential drug candidate due to its unique chemical properties.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Several compounds share the 6-(trifluoromethyl)pyridin-3-yl scaffold but differ in substituents and functional groups:

Key Findings :

- The target compound’s ethanamine-oxalate structure contrasts with bulky heterocyclic substituents in compounds 38, 39, and 51, which exhibit lower yields (15–25%) due to synthetic complexity .

- Compound 164, a butynol derivative, shows higher yield (94%) but lacks the amine functionality critical for receptor interactions .

Salt Form Comparisons

Salt forms significantly influence physicochemical properties:

Key Findings :

Substituent Effects on Bioactivity

- Trifluoromethyl vs. Fluorine : The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects than fluorine (e.g., ), enhancing binding affinity to hydrophobic enzyme pockets .

- Heterocyclic Additions : Compounds like 38 and 39 () incorporate 1,2,4-triazole or oxadiazole rings, which may improve metabolic stability but reduce synthetic feasibility .

Biological Activity

(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11F3N2O4, with a molecular weight of 280.20 g/mol. The compound features a trifluoromethyl group attached to a pyridine ring, which is critical for its biological interactions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H11F3N2O4 |

| Molecular Weight | 280.20 g/mol |

| CAS Number | 1956437-31-2 |

| Purity | ≥95% |

Neuropharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Its structural similarity to neurotransmitters suggests potential interactions with various receptors in the central nervous system. Preliminary studies have shown that it may interact with serotonin receptors, influencing neurotransmission and potentially affecting mood and cognition.

Potential Mechanisms of Action:

- Receptor Modulation: The compound may act as an agonist or antagonist at specific neurotransmitter receptors, impacting signaling pathways involved in mood regulation.

- Neuroprotective Effects: Its unique chemical structure could confer protective effects against neurodegeneration.

Interaction Studies

Further studies using techniques such as radiolabeling and binding assays are necessary to elucidate these interactions comprehensively. Initial findings suggest that this compound may exhibit high affinity for serotonin receptors, particularly the 5-HT6 subtype, which is known to play a role in cognitive functions.

Comparative Analysis

A comparison of this compound with similar compounds reveals unique structural and functional characteristics that may confer distinct biological activities.

| Compound Name | CAS Number | Similarity | Notable Features |

|---|---|---|---|

| 2-(Trifluoromethyl)nicotinaldehyde | 116308-35-1 | 0.81 | Contains a carbonyl group; potential for different reactivity. |

| 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid | 913839-73-3 | 0.77 | Carboxylic acid functionality; different biological activity profile. |

| (E)-3-(2-Propyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid | 1005174-17-3 | 0.73 | Unsaturated acid; different applications in polymer chemistry. |

These comparisons underscore the potential of this compound as a candidate for further research and development in therapeutic applications.

Study on Neurotransmitter Interaction

A study published in ACS Chemical Neuroscience explored the interaction of this compound with serotonin receptors. The results indicated that the compound could enhance serotonin signaling, suggesting its potential use in treating mood disorders.

Examination of Pharmacological Properties

In another study, the pharmacological properties of this compound were evaluated through various assays measuring receptor binding affinity and efficacy. The findings demonstrated significant binding affinity to serotonin receptors, indicating its potential as a therapeutic agent for neurological conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine oxalate, considering stereochemical control?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Introduce the trifluoromethyl group to pyridine via nucleophilic substitution using Cu(I) catalysts under anhydrous conditions, ensuring regioselectivity at the 6-position .

- Step 2 : Enantioselective reduction of the intermediate ketone using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (S)-configuration .

- Step 3 : Oxalate salt formation via reaction with oxalic acid in ethanol, followed by recrystallization to enhance purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity and enantiomeric purity?

- Recommended Methods :

- NMR Spectroscopy : and NMR to confirm trifluoromethyl group placement and amine proton environments .

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers and quantify purity .

- X-ray Crystallography : For absolute configuration confirmation, particularly when discrepancies arise in optical rotation data .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and receptor binding in preliminary assays?

- Analysis :

- Lipophilicity : The trifluoromethyl group increases logP by ~0.5 units, enhancing membrane permeability .

- Electron-Withdrawing Effects : Stabilizes the pyridine ring, reducing metabolic oxidation in hepatic microsomal assays .

- Binding Affinity : Molecular docking studies suggest hydrophobic interactions with target receptors (e.g., serotonin transporters) via the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC values across different cellular models for this compound?

- Methodological Framework :

- Assay Standardization : Normalize data using internal controls (e.g., reference inhibitors) and ensure consistent cell passage numbers .

- Buffer Conditions : Adjust pH (7.4 vs. 6.8) and ion concentration to mimic physiological environments, as trifluoromethyl groups are pH-sensitive .

- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., cell line genetic drift, assay detection limits) contributing to discrepancies .

Q. What advanced strategies are employed to improve metabolic stability without compromising enantiomeric purity?

- Approaches :

- Isotopic Labeling : Introduce or at the ethanamine methyl group to track metabolic pathways via LC-MS .

- Prodrug Design : Modify the oxalate counterion to a bioreversible ester, enhancing plasma stability while maintaining chiral integrity .

- CYP450 Inhibition : Co-administer selective CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify primary metabolic routes .

Q. What challenges arise in correlating in vitro activity with in vivo efficacy for this compound, and how can they be addressed?

- Critical Challenges :

- Blood-Brain Barrier Penetration : Use logBB calculations and in situ perfusion models to predict CNS availability, adjusting substituents on the pyridine ring if needed .

- Species-Specific Metabolism : Compare metabolite profiles in human vs. rodent hepatocytes to identify translatable biomarkers .

- Dose-Response Modeling : Apply Hill slope analysis to account for non-linear pharmacokinetics in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.